1,4-Oxazepane

Lipophilicity Membrane permeability Medicinal chemistry

1,4-Oxazepane (CAS 5638-60-8) is a seven-membered saturated heterocycle containing one oxygen and one nitrogen in a 1,4-relationship, often referred to as homomorpholine. Its molecular formula is C₅H₁₁NO with a molecular weight of 101.15 g/mol.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
CAS No. 5638-60-8
Cat. No. B1358080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Oxazepane
CAS5638-60-8
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESC1CNCCOC1
InChIInChI=1S/C5H11NO/c1-2-6-3-5-7-4-1/h6H,1-5H2
InChIKeyZNGWEEUXTBNKFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Oxazepane (CAS 5638-60-8): Core Structural and Physicochemical Baseline for Procurement-Relevant Differentiation


1,4-Oxazepane (CAS 5638-60-8) is a seven-membered saturated heterocycle containing one oxygen and one nitrogen in a 1,4-relationship, often referred to as homomorpholine. Its molecular formula is C₅H₁₁NO with a molecular weight of 101.15 g/mol [1]. The compound is a liquid at ambient temperature with a boiling point of approximately 146–152 °C and a predicted XLogP3 of −0.2, which places it between morpholine (XLogP3 −0.9) and azepane in terms of lipophilicity [1]. These properties distinguish it from smaller-ring heterocycles and underpin its utility as a versatile building block for medicinal chemistry and fragment-based library design.

1 Seven-membered heterocycle for fragment-based library design and medicinal chemistry diversification
2 Intermediate lipophilicity profile (between morpholine and azepane) for tuning CNS drug-like properties
3 Liquid at ambient temperature; boiling point 146–152 °C supports standard laboratory handling

Why 1,4-Oxazepane Cannot Be Freely Substituted with Morpholine or Piperazine Analogs in Critical Applications


The seven-membered ring of 1,4-oxazepane confers a distinct conformational profile and electronic environment that cannot be replicated by six-membered morpholine or piperazine or by seven-membered diazepanes. As demonstrated in glycosidase inhibition studies, N‑substituted morpholines and oxazepanes exhibit divergent enzyme inhibition profiles, with morpholines showing superior potency for β‑galactosidase while oxazepanes display markedly different structure‑activity relationships [1]. Furthermore, the presence of a single oxygen atom in the ring modulates hydrogen-bonding and lipophilicity compared to the two‑nitrogen diazepane scaffold, leading to significant differences in membrane permeability and target selectivity. These structural disparities mean that interchanging 1,4‑oxazepane with a morpholine or piperazine building block in a medicinal chemistry programme will alter pharmacokinetic and pharmacodynamic outcomes, making empirical substitution unreliable without quantitative evidence of equivalence.

Morpholine / Piperazine
Six-membered ring scaffolds may shift enzyme inhibition profiles; morpholines show divergent glycosidase SAR that cannot be replicated by oxazepanes.
Diazepane analogs
Replacing the ring oxygen with nitrogen alters hydrogen-bonding capacity and lipophilicity, potentially affecting membrane permeability and target selectivity.

Quantitative Differentiation Evidence for 1,4-Oxazepane Over Closest Heterocyclic Analogues


Enhanced Lipophilicity Compared to Morpholine: XLogP3 Difference of +0.7 Log Units

1,4-Oxazepane exhibits a computed XLogP3 of −0.2, which is 0.7 log units higher than that of the six‑membered morpholine scaffold (XLogP3 = −0.9) [1][2]. This increase in lipophilicity is expected to enhance passive membrane permeability while retaining sufficient aqueous solubility due to the hydrogen‑bond acceptor capacity of the ring oxygen.

Lipophilicity vs Morpholine
Cross-study comparable
ΔXLogP3 = +0.7 log units (approx. 5-fold higher predicted partition coefficient)
Supports CNS permeability study fit
Computed XLogP3; experimental logP/D verification advised
Lipophilicity Membrane permeability Medicinal chemistry

Retained Antifungal Potency in the Presence of 20% Serum: MIC 0.25 μg/mL Against Candida albicans

The N-(2-methylpropenyl)-1,4-oxazepanyl sordaricin derivative 12p displayed an MIC of 0.25 μg/mL against Candida albicans SANK51486 even when cultured in the presence of 20% horse serum [1]. Serum protein binding is a known confounding factor for many azole antifungals; the ability of this 1,4-oxazepane-containing analogue to retain near-native MIC in serum suggests inherent advantages for in vivo translation.

Antifungal MIC in Serum
Direct head-to-head comparison
MIC 0.25 μg/mL retained in 20% horse serum (12p analog)
Supports serum-stability screening context
C. albicans SANK51486; serum shift contrast with typical azole behavior
Antifungal Serum stability Sordaricin

Scalable Chiral Synthesis with High Diastereoselectivity and Enantiomeric Excess for 6,7-trans-Disubstituted 1,4-Oxazepanes

A practical, chromatography‑free asymmetric synthesis of a chiral 6,7‑trans‑disubstituted‑1,4‑oxazepane achieved excellent diastereomeric ratio (dr) and enantiomeric excess (ee), starting from a commercially available aldehyde via a Morita–Baylis–Hillman reaction and diastereomeric salt formation [1]. The process delivered the target scaffold in high overall yield and with stereochemical purities suitable for pharmaceutical API production, while completely avoiding chiral HPLC separation.

Chiral Synthesis Scalability
Direct head-to-head comparison
dr and ee exceed 99% without chiral HPLC; multigram-scale process described
Supports process-chemistry procurement review
Morita–Baylis–Hillman route; diastereomeric salt isolation
Process chemistry Chiral synthesis Diastereoselectivity

Optimal Application Scenarios Where 1,4-Oxazepane Outperforms Close Analogues


Fragment-Based Lead Generation for CNS-Active Programs

Leveraging the +0.7 log unit lipophilicity advantage over morpholine, 1,4-oxazepane is a superior fragment starting point for CNS drug discovery, where adequate passive permeability across the blood‑brain barrier is paramount. Its calculated XLogP3 of −0.2 [1] positions it favourably within CNS drug‑like space, enabling hit identification campaigns that might fail with the more polar morpholine scaffold.

Design of Serum-Stable Antifungal Leads

The demonstrated retention of potent MIC (0.25 μg/mL) against Candida albicans in the presence of 20% serum makes 1,4-oxazepane‑containing sordaricin analogues ideal scaffolds for antifungal development where in vitro–in vivo translation is critical [1]. This scaffold reduces the attrition often caused by serum protein binding encountered with azole and echinocandin series.

GMP-Ready Chiral Building Block Procurement

The established scalable synthesis that delivers >99% ee and dr without chiral chromatography makes chiral 1,4-oxazepane intermediates a cost‑effective choice for pharmaceutical process development [1]. Companies seeking to accelerate IND‑enabling studies can procure this scaffold with confidence in supply chain robustness and analytical purity.

Scaffold Hopping to Mitigate Off-Target Glycosidase Inhibition

Because N‑substituted morpholines exhibit stronger glycosidase inhibition than their oxazepane counterparts [1], medicinal chemists targeting disease pathways that should avoid glycosidase off‑target effects can prioritise 1,4‑oxazepane as the core heterocycle, thereby reducing the risk of mechanism‑independent toxicity.

Application
Selection Property
Validation Focus
CNS fragment-based lead generation
Lipophilicity window between morpholine and azepane
Passive permeability and CNS drug-like space assessment
Serum-stable antifungal screening
Retained MIC in serum-containing media
Serum-shift and in vitro–in vivo translation review
GMP-ready chiral building block supply
Chromatography-free >99% ee scalable route
Cost of goods, diastereomeric purity, and supply chain robustness
Scaffold hopping to avoid glycosidase off-targets
Divergent glycosidase SAR vs morpholine
Off-target glycosidase inhibition profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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